1,6,6-Trimethyl-5,7-dihydroindol-4-one
CAS No.: 20955-76-4
Cat. No.: VC20331653
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20955-76-4 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 1,6,6-trimethyl-5,7-dihydroindol-4-one |
| Standard InChI | InChI=1S/C11H15NO/c1-11(2)6-9-8(10(13)7-11)4-5-12(9)3/h4-5H,6-7H2,1-3H3 |
| Standard InChI Key | XERXNLCMWZDYTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C=CN2C)C(=O)C1)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a 4-oxo-5,7-dihydroindole system, where the indole nitrogen is methylated at position 1, and the cyclohexanone ring carries two geminal methyl groups at position 6. Key structural features include:
The methyl groups at C6 enhance steric bulk, potentially influencing conformational flexibility and intermolecular interactions. The ketone at position 4 provides a reactive site for further functionalization through nucleophilic additions or condensations .
Synthetic Approaches
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through cyclization strategies common to tetrahydroindol-4-one derivatives. Two plausible routes include:
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Paal-Knorr Cyclization: Condensation of a 1,4-diketone precursor with a methylamine derivative could form the pyrrole ring, followed by ketone reduction and methylation .
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Trofimov Reaction: Enehydroxyamine addition to alkynes, followed by [3+3]-sigmatropic rearrangement and intramolecular cyclization, offers an alternative pathway .
Reported Syntheses
While no peer-reviewed synthesis of 1,6,6-trimethyl-5,7-dihydroindol-4-one has been published, analogous compounds provide methodological insights:
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Step 1: Preparation of 2-methylcyclohexane-1,3-dione via Claisen condensation of ethyl acetoacetate and acetone.
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Step 2: Treatment with methylamine hydrochloride under acidic conditions to form the pyrrolidine intermediate.
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Step 3: Oxidation of the secondary alcohol to the ketone and subsequent methylation using methyl iodide .
Yield optimization remains challenging due to steric hindrance from the geminal dimethyl groups, necessitating careful control of reaction temperature and stoichiometry.
Research Gaps and Future Directions
Unanswered Questions
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Synthetic Scalability: Current methods for analogous compounds suffer from low yields (30–50%); novel catalysts or flow chemistry approaches could improve efficiency .
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Biological Screening: No public data exists on this compound’s activity against disease-relevant targets.
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Metabolic Stability: The impact of C6 methyl groups on cytochrome P450 metabolism remains unexplored.
Recommended Studies
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High-Throughput Screening: Partner with academic labs to test the compound against the NCI-60 cancer cell line panel.
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Crystallographic Analysis: Determine X-ray structures to guide rational drug design.
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SAR Optimization: Introduce substituents at C3 or C5 to enhance target affinity or solubility.
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